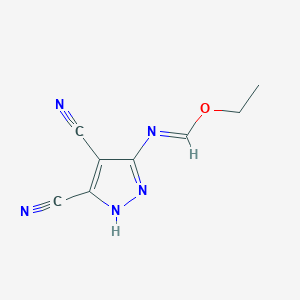
Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of ethyl, dicyano, and methanimidate groups attached to the pyrazole ring
Preparation Methods
The synthesis of Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate can be compared with other similar compounds, such as:
1H-Pyrazole, 3-ethyl-4,5-dihydro-: This compound has a similar pyrazole ring structure but lacks the dicyano and methanimidate groups.
Ethanone, 1-(1H-pyrazol-4-yl)-: Another pyrazole derivative with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84941-17-3 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
ethyl N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate |
InChI |
InChI=1S/C8H7N5O/c1-2-14-5-11-8-6(3-9)7(4-10)12-13-8/h5H,2H2,1H3,(H,12,13) |
InChI Key |
GHSDQIGESLRQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=NNC(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















